DSPE-PEG36-NH-Mal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG36-NH-Mal typically involves the conjugation of DSPE with PEG and the subsequent attachment of a maleimide group. The process generally includes the following steps:

Activation of DSPE: DSPE is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

Conjugation with PEG: The activated DSPE is then reacted with PEG under mild conditions to form DSPE-PEG.

Attachment of Maleimide: The PEGylated DSPE is further reacted with maleimide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The product is typically purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions

DSPE-PEG36-NH-Mal undergoes various chemical reactions, including:

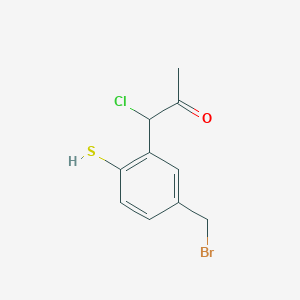

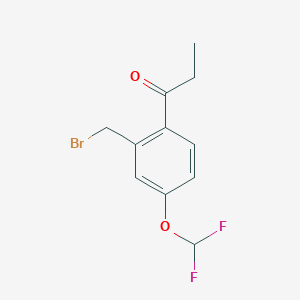

Substitution Reactions: The maleimide group readily reacts with thiol groups (-SH) in a Michael addition reaction, forming stable thioether bonds.

Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction typically occurs at neutral pH and room temperature.

Major Products Formed

Substitution Reactions: The major product is a thioether-linked conjugate.

Hydrolysis: The major products are the hydrolyzed fragments of this compound.

Wissenschaftliche Forschungsanwendungen

DSPE-PEG36-NH-Mal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Drug Delivery: It is used to formulate liposomes and micelles for drug delivery, enhancing the stability and circulation time of therapeutic agents.

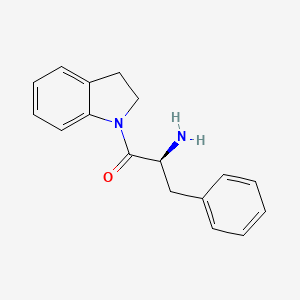

Bioconjugation: The maleimide group allows for the conjugation of proteins, peptides, and other biomolecules, facilitating targeted delivery and imaging.

Nanoparticle Synthesis: It is employed in the synthesis of nanoparticles for various biomedical applications, including cancer therapy and diagnostics.

Surface Modification: This compound is used to modify surfaces of medical devices and implants to improve biocompatibility and reduce immune response.

Wirkmechanismus

The mechanism of action of DSPE-PEG36-NH-Mal involves its ability to form stable conjugates with thiol-containing biomolecules through the maleimide group. This conjugation facilitates targeted delivery and enhances the stability of the attached molecules. The PEG chain provides steric stabilization, reducing opsonization and prolonging circulation time in the bloodstream .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

DSPE-PEG-Maleimide: Similar to DSPE-PEG36-NH-Mal but with different PEG chain lengths.

DSPE-PEG2000-Maleimide: A variant with a shorter PEG chain, used for similar applications but with different pharmacokinetic properties.

DSPE-PEG5000-Maleimide: A variant with a longer PEG chain, offering enhanced steric stabilization and prolonged circulation time.

Uniqueness

This compound is unique due to its specific PEG chain length, which provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. The maleimide group allows for efficient conjugation with thiol-containing biomolecules, enhancing its versatility in biomedical research .

Eigenschaften

Molekularformel |

C121H231N3O48P- |

|---|---|

Molekulargewicht |

2527.1 g/mol |

IUPAC-Name |

[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |

InChI |

InChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/p-1/t115-/m0/s1 |

InChI-Schlüssel |

UTQGYDLGNOWDNO-LUZCCYEVSA-M |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)

![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)